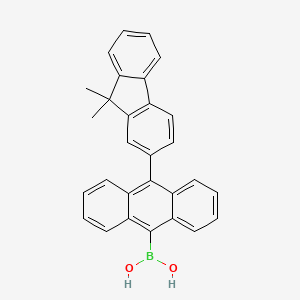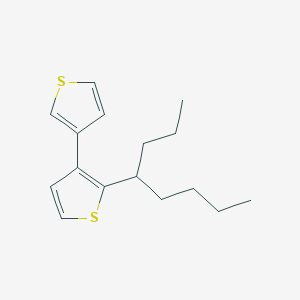
2-(Octan-4-yl)-3,3'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octan-4-yl)-3,3’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the octan-4-yl group in the 2-position of the bithiophene structure imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-3,3’-bithiophene typically involves the coupling of two thiophene rings with an octan-4-yl substituent. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Octan-4-yl)-3,3’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octan-4-yl)-3,3’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Applications De Recherche Scientifique
2-(Octan-4-yl)-3,3’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-(Octan-4-yl)-3,3’-bithiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the octan-4-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: Lacks the octan-4-yl substituent, resulting in different chemical and physical properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine substituents, which can alter its reactivity and applications.
2,5-Bis(2-thienyl)pyrrole: A related compound with a pyrrole ring, used in similar applications.
Uniqueness
2-(Octan-4-yl)-3,3’-bithiophene is unique due to the presence of the octan-4-yl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable building block in organic synthesis and material science.
Propriétés
Formule moléculaire |
C16H22S2 |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2-octan-4-yl-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3 |
Clé InChI |
SONVOUWQXKYAMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


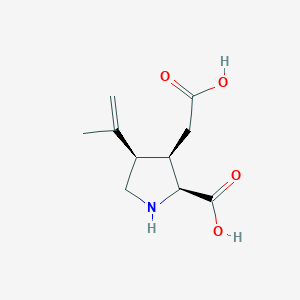
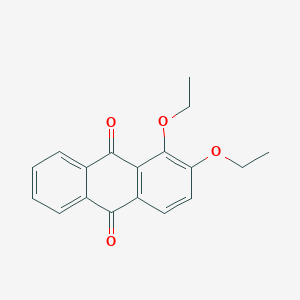
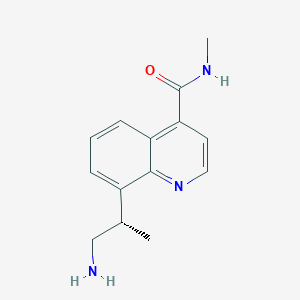

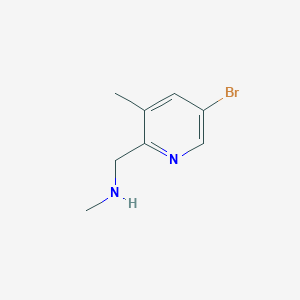
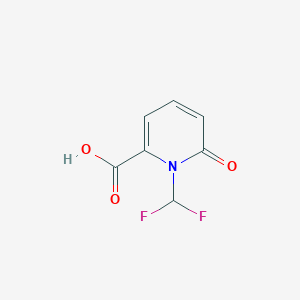
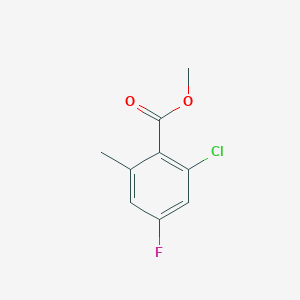
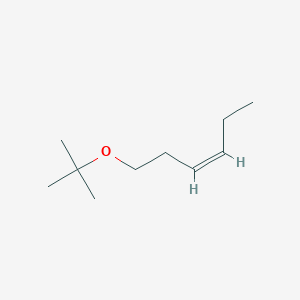
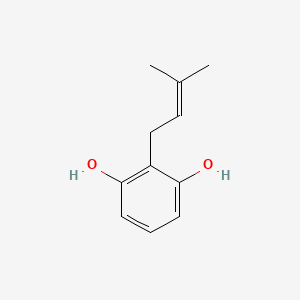


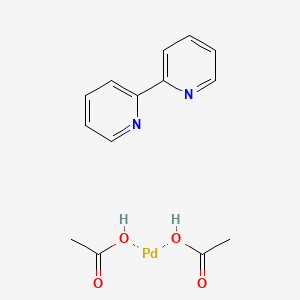
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
